molecular formula C20H21N3O5 B4599980 [4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

Cat. No.: B4599980
M. Wt: 383.4 g/mol
InChI Key: KKXJSZNAGSQLPA-UHFFFAOYSA-N
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Description

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE: is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a furylcarbonyl group, and a methoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound’s interactions with enzymes and receptors are studied to understand its potential as a drug candidate. Its ability to bind to specific molecular targets makes it a subject of interest for developing new therapeutics.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its unique structure may allow it to interact with biological pathways in ways that other compounds cannot, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound’s properties are leveraged for applications such as coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the furylcarbonyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylcarbonyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-15-6-4-14(5-7-15)16-13-18(28-21-16)20(25)23-10-8-22(9-11-23)19(24)17-3-2-12-27-17/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXJSZNAGSQLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

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